molecular formula C15H11N3 B1616786 5,6-Diphenyl-1,2,4-triazine CAS No. 21134-91-8

5,6-Diphenyl-1,2,4-triazine

Cat. No.: B1616786
CAS No.: 21134-91-8
M. Wt: 233.27 g/mol
InChI Key: YPDRKSCNHYYJCO-UHFFFAOYSA-N
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Description

5,6-Diphenyl-1,2,4-triazine (CAS 21134-91-8) is an important heterocyclic scaffold in medicinal chemistry and drug discovery. This compound serves as a versatile precursor for the development of novel bioactive molecules with demonstrated potential in several therapeutic areas. A key application is in anticancer research, where molecular hybrids incorporating this triazine core have been synthesized and shown to exhibit potent antiproliferative activity against various cancer cell lines, such as MGC-803, EC-109, and PC-3 . One such derivative was identified as a potent apoptosis inducer, inhibiting colony formation and arresting the cell cycle at the G2/M phase . Furthermore, the this compound scaffold is a promising building block for designing anti-inflammatory agents . Research highlights its utility in creating novel derivatives that function as dual COX-2/5-LOX inhibitors, providing a potential strategy to develop anti-inflammatory treatments with an improved safety profile by mitigating the gastrointestinal and cardiotoxicity risks associated with traditional NSAIDs . More recently, sophisticated hybrids of this triazine have also emerged as extremely potent synthetic inhibitors of the α-glucosidase enzyme, showing promise for the development of new therapeutics for type 2 diabetes . The diphenyl-triazine structure facilitates key molecular interactions, making it a valuable and privileged structure for researchers designing and synthesizing new chemical entities for biological evaluation. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5,6-diphenyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H11N3/c1-3-7-12(8-4-1)14-15(18-17-11-16-14)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDRKSCNHYYJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291255
Record name 5,6-DIPHENYL-1,2,4-TRIAZINE
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Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21134-91-8
Record name as-Triazine,6-diphenyl-
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Record name 5,6-DIPHENYL-1,2,4-TRIAZINE
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Record name 5,6-Diphenyl-1,2,4-triazine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5,6-Diphenyl-1,2,4-Triazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, characterization, and application of 5,6-diphenyl-1,2,4-triazine (CAS: 4428-98-2). As a prominent electron-deficient heterocycle, this compound serves as a critical diene in Inverse Electron Demand Diels-Alder (IEDDA) reactions, enabling the rapid construction of substituted pyridines and complex alkaloids.[1] It also functions as a versatile ligand in coordination chemistry and a pharmacophore in medicinal chemistry.[1]

This guide moves beyond generic recipes, providing a self-validating experimental framework that prioritizes purity, yield optimization, and mechanistic understanding.

Part 1: Chemical Architecture and Reactivity Profile

Structural Analysis

The 1,2,4-triazine core is characterized by a high nitrogen content, rendering the ring significantly electron-deficient. In this compound, the phenyl rings at positions 5 and 6 extend the


-conjugation but also introduce steric bulk that stabilizes the system against non-specific nucleophilic attack.
  • Key Reactivity Node (C-3): The carbon at position 3 is the most electrophilic site, susceptible to nucleophilic attack (e.g., by amide nitrogens or carbanions) and radical functionalization.[1]

  • IEDDA Capability: The electron-poor nature of the triazine ring makes it an exceptional diene for reaction with electron-rich dienophiles (enamines, norbornene), facilitating the extrusion of

    
     to form pyridine derivatives.[1]
    
Physicochemical Properties
PropertyValueNote
Molecular Formula

Molecular Weight 233.27 g/mol
Appearance Yellow crystalline solidDistinctive color due to

transitions
Melting Point 112–113 °CSharp transition indicates high purity
Solubility Soluble in

, DMSO, DMF
Moderate solubility in EtOH; Insoluble in

Part 2: Synthetic Strategy and Protocols

Two primary routes are presented. Route A is the "Gold Standard" for high-purity applications, utilizing a stepwise transformation to ensure regiospecificity. Route B is a streamlined "One-Pot" method suitable for rapid library generation.

Route A: The Stepwise Cyclization (High Fidelity)

This route avoids the instability issues of formylhydrazine by utilizing semicarbazide, followed by functional group interconversion.[1]

Workflow Logic

Figure 1: Stepwise synthesis via the triazinone intermediate.[1]

Detailed Protocol

Step 1: Synthesis of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one

  • Reagents: Benzil (10 mmol), Semicarbazide Hydrochloride (11 mmol), Acetic Acid (30 mL).

  • Procedure: Dissolve benzil in glacial acetic acid. Add semicarbazide HCl. Reflux the mixture for 4–6 hours. The solution will darken.

  • Work-up: Pour the hot reaction mixture into crushed ice (100 g). A yellow-orange precipitate will form immediately.[1] Filter the solid, wash copiously with water to remove acetic acid, and recrystallize from ethanol/DMF (1:1).[1]

  • Checkpoint: Target MP > 220 °C (triazinone).

Step 2: Chlorination to 3-Chloro-Derivative

  • Reagents: Triazinone intermediate (from Step 1),

    
     (excess, 10 mL/g of substrate), 
    
    
    
    -Dimethylaniline (cat.).
  • Procedure: Reflux the dry triazinone in

    
     for 3 hours. Monitor by TLC (the starting material is polar; the product is non-polar).[1]
    
  • Work-up: Caution: Quench excess

    
     by slowly pouring the mixture onto ice/water with vigorous stirring. Extract with 
    
    
    
    .[1][2] Dry over
    
    
    and concentrate.
  • Yield: Expect ~75–85%.

Step 3: Reduction to this compound

  • Reagents: 3-Chloro-intermediate, 10% Pd/C, Ethanol,

    
     balloon (or Ammonium Formate as H-source).
    
  • Procedure: Suspend the chloro-triazine in ethanol. Add Pd/C (10 wt%). Stir under

    
     atmosphere at RT for 12 hours.
    
  • Filtration: Filter through a Celite pad to remove catalyst.[1] Evaporate solvent.[1][3][4][5][6]

  • Purification: Recrystallize from Hexane/Ethyl Acetate or Acetone/Water.[1]

Route B: Direct Condensation (Rapid Access)

This method utilizes the condensation of benzil with a formic acid hydrazide equivalent.[1]

Protocol:

  • Reagents: Benzil (10 mmol), Hydrazine Hydrate (12 mmol), Formic Acid (excess, solvent), Ammonium Acetate.[1]

  • Procedure:

    • Phase 1: Reflux benzil and hydrazine hydrate in ethanol for 30 mins to form the monohydrazone in situ.

    • Phase 2: Evaporate ethanol, add Formic Acid (20 mL) and Ammonium Acetate (1 g). Reflux for 4 hours.

  • Mechanism: The formic acid acts as the C1 source to close the ring between the hydrazine nitrogens and the remaining ketone carbonyl.[1]

  • Work-up: Neutralize with

    
     (careful, foaming).[1] Extract with EtOAc.[1][5]
    
  • Note: This route is faster but may require column chromatography (Silica, Hexane:EtOAc 4:[1]1) to remove unreacted benzil or bis-hydrazones.[1]

Part 3: Characterization and Validation

Trustworthiness in synthesis is derived from rigorous characterization.[1] The following data confirms the identity of the parent this compound (Route A product).

Spectroscopic Data Table
TechniqueParameterObserved DataInterpretation

NMR

(ppm) in

9.60 (s, 1H) H-3 proton. Diagnostic singlet. Highly deshielded due to adjacent N atoms.[1]
7.25 – 7.94 (m, 10H)Phenyl aromatic protons.

NMR

(ppm) in

161.2C-3 (Imine-like carbon).[1]
157.0, 155.8C-5, C-6 (Quaternary carbons).[1]
125.0 – 131.2Aromatic phenyl carbons.[1]
MS (EI/ESI) m/z233.1

Matches theoretical molecular weight.[1]
IR

(

)
1620, 1585C=N stretching vibrations.[1]
Validation Checkpoints
  • The H-3 Singlet: If the singlet at

    
     9.60 is absent, the reduction (Step 3) failed, or the ring did not close.[1]
    
  • Color: The product must be yellow. A colorless solid suggests a loss of conjugation (e.g., dihydro-intermediate).[1]

  • Solubility: The product should be soluble in chloroform. Insolubility suggests the presence of the 3-hydroxy/oxo precursor.

Part 4: Applications in Drug Discovery (IEDDA)[1]

The this compound scaffold is a premier reagent for Inverse Electron Demand Diels-Alder (IEDDA) reactions. This "Click-like" chemistry allows for the bioorthogonal synthesis of pyridines.

Mechanism of Action

The triazine (electron-deficient diene) reacts with a strained alkene or alkyne (dienophile).[1] The reaction proceeds via a


 cycloaddition followed by a retro-Diels-Alder extrusion of nitrogen gas (

), driving the reaction to completion irreversibly.[1]

Figure 2: The IEDDA reaction pathway for pyridine synthesis.[1]

Key Application:

  • Bioconjugation: Used to label proteins modified with strained alkenes (e.g., trans-cyclooctene).[1]

  • Fragment-Based Drug Design: Rapid assembly of pyridine-based inhibitor libraries.

References

  • Synthesis and Reactivity: Neunhoeffer, H. "Chemistry of 1,2,4-Triazines."[1] Chemistry of Heterocyclic Compounds, Wiley-Interscience.

  • Direct Condensation Protocol: Arkivoc, 2008, (xv), 79-87.[1][7] "Novel one pot synthesis of substituted 1,2,4-triazines." Link

  • IEDDA Applications: Boger, D. L.[1] "Inverse Electron Demand Diels-Alder Reactions of 1,2,3-Triazines." J. Am. Chem. Soc., 2012.[1] Link[1]

  • NMR Characterization: SpectraBase, "1H NMR Spectrum of this compound." Link

  • Reaction with Amidrazones: Molecules, 2022, 27(9), 2686.[1] "Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1,2,4]triazines." Link

Sources

A Technical Guide to 5,6-Diphenyl-1,2,4-triazine: A Versatile Scaffold in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazine core is a privileged heterocyclic motif that has garnered significant attention across the chemical sciences. Among its derivatives, 5,6-diphenyl-1,2,4-triazine stands out as a particularly robust and versatile building block. Its unique electronic properties, characterized by an electron-deficient π-system, combined with the steric and electronic influence of the two phenyl rings, make it an ideal substrate for a range of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and application of the this compound scaffold, with a focus on its pivotal role in inverse electron-demand Diels-Alder (IEDDA) reactions, coordination chemistry, and the development of novel therapeutics and functional materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic and application-oriented endeavors.

The this compound Core: An Introduction

The 1,2,4-triazine ring is a six-membered aromatic heterocycle containing three nitrogen atoms. The placement of these nitrogen atoms results in a significantly electron-deficient aromatic system. This inherent electronic property is the cornerstone of its reactivity, particularly its ability to act as an efficient diene in [4+2] cycloaddition reactions with electron-rich dienophiles—a process known as the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.[1][2]

The introduction of two phenyl groups at the 5- and 6-positions confers several advantageous properties:

  • Synthetic Accessibility: It is readily synthesized from the commercially available and inexpensive precursor, benzil.

  • Stability and Handling: The diphenyl substitution enhances the thermal and chemical stability of the triazine core, making it a robust building block that is easy to handle and store.

  • Modulation of Reactivity: The phenyl groups influence the electronics and sterics of the triazine ring, providing a predictable platform for further functionalization.

  • Scaffold for Functional Molecules: The rigid, planar structure serves as an excellent scaffold for constructing complex molecules with defined three-dimensional geometries, a critical feature in drug design and materials science.[3]

Synthesis of the this compound Scaffold

The most prevalent and efficient method for constructing the this compound core involves the condensation of a 1,2-dicarbonyl compound, namely benzil, with a suitable three-atom synthon containing the requisite nitrogen framework.[4] The choice of this second reactant dictates the nature of the substituent at the 3-position of the resulting triazine.

A common route involves the reaction of benzil with aminoguanidine bicarbonate to yield 3-amino-5,6-diphenyl-1,2,4-triazine. This amino group serves as a versatile handle for subsequent synthetic modifications.[5][6] Similarly, using thiosemicarbazide hydrochloride leads to the formation of this compound-3(2H)-thione.[7]

Figure 1: Common synthetic routes to key this compound precursors.
Protocol 1: Synthesis of 3-Amino-5,6-diphenyl-1,2,4-triazine[5][6]
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, suspend benzil (1 equivalent) and aminoguanidine bicarbonate (1 equivalent) in n-butanol.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with water and a cold mixture of diethyl ether and hexane (1:1) to remove any unreacted starting material and impurities.

  • Drying: Dry the resulting yellow solid under vacuum to yield 3-amino-5,6-diphenyl-1,2,4-triazine. Yields are often high, frequently exceeding 90%.[5]

Core Reactivity and Synthetic Applications

The Cornerstone Reaction: Inverse Electron-Demand Diels-Alder (IEDDA)

The IEDDA reaction is the hallmark of 1,2,4-triazine chemistry.[1][8] In this cycloaddition, the electron-deficient triazine acts as the diene, and an electron-rich or strained alkene or alkyne serves as the dienophile.[1][9] The reaction proceeds through a [4+2] cycloaddition, forming an unstable bicyclic intermediate which rapidly undergoes a retro-Diels-Alder reaction to extrude a molecule of dinitrogen (N₂), resulting in a new, stable aromatic pyridazine or pyridine ring.

This transformation is exceptionally powerful for a few key reasons:

  • Atom Economy: It forms complex aromatic systems in a single step with only the loss of N₂ gas.

  • Predictability: The regioselectivity is generally well-defined, making it a reliable tool for targeted synthesis.[10]

  • Bioorthogonality: The reaction can proceed under physiological conditions without interfering with biological processes, making it a valuable tool in chemical biology for "click chemistry" applications.[9][11]

The reactivity of the triazine can be tuned. For instance, coordination to a metal center like Rhenium(I) can accelerate the IEDDA reaction rate significantly, making it more comparable to the faster tetrazine-based ligations.[11]

Figure 2: Generalized mechanism for the IEDDA reaction of a 1,2,4-triazine.
Functionalization at the 3-Position

The 3-position of the this compound ring is the primary site for introducing chemical diversity. Starting from the 3-amino or 3-thiol derivatives, a vast array of functionalities can be incorporated.

  • From 3-Amino Derivatives: The amino group can be diazotized and displaced, or it can participate in condensation and coupling reactions to form amides, ureas, and Schiff bases.[6]

  • From 3-Thiol/Thione Derivatives: The sulfur atom is a soft nucleophile, readily undergoing S-alkylation with various electrophiles to create thioethers.[7][12] These thioether-linked derivatives have been extensively explored as scaffolds for potential therapeutic agents.[13] For example, reaction with ethyl chloroacetate provides an ester handle for further elaboration.[12]

Coordination Chemistry: A Versatile Ligand

When a chelating group, such as a 2-pyridyl ring, is introduced at the 3-position, the resulting molecule, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT), becomes an excellent ligand in coordination chemistry.[14][15] The diimine-like N,N-bidentate chelation site formed by the pyridine nitrogen and an adjacent triazine nitrogen readily coordinates to a variety of metal ions, including Cu(I), Ag(I), Fe(II), and Pb(II).[14][16][17][18]

These metal complexes have found applications in:

  • Colorimetric Analysis: The formation of colored chelates with specific metal ions, such as the magenta complex with Fe(II), allows for its use as a derivatizing reagent in HPLC for sensitive metal ion detection.[18]

  • Materials Science: The resulting metal-organic frameworks (MOFs) and complexes are being investigated for applications in organic light-emitting diodes (OLEDs) and as functional materials.[16][17]

  • Catalysis: The triazine ligand can accelerate copper-catalyzed reactions, such as the azide-alkyne cycloaddition (CuAAC).[19]

Applications in Drug Discovery and Materials Science

The rigid scaffold and tunable electronic properties of this compound make it a "privileged structure" in medicinal chemistry.[3]

Medicinal Chemistry
  • Anticancer Agents: A multitude of derivatives have been synthesized and evaluated for their antiproliferative activity.[13][20] Some compounds, such as those bearing a 1,2,3-triazole linker, have been shown to induce apoptosis in cancer cell lines with IC₅₀ values in the low micromolar range.[7][13]

  • Adenosine A₂A Receptor Antagonists: The 3-amino-5,6-diphenyl-1,2,4-triazine core was identified as a potent and selective antagonist of the adenosine A₂A receptor.[21] This receptor is a key target for the treatment of Parkinson's disease. Blocking this receptor can enhance dopaminergic signaling and improve motor control.[22] Structure-based drug design has led to the development of orally bioavailable candidates with significant in vivo efficacy.[21]

Compound Class Target Biological Activity Reference
1,2,3-Triazole HybridsCancer Cell Lines (MGC-803)IC₅₀ = 7.59 µM[13]
3-Amino-1,2,4-triazinesAdenosine A₂A ReceptorpKi = 6.93[21]
Thio-N-arylacetamidesα-glucosidaseIC₅₀ = 12.46 µM[13]

Table 1: Representative biological activities of this compound derivatives.
Figure 3: Simplified pathway showing how 1,2,4-triazine antagonists block the inhibitory effect of the Adenosine A₂A receptor on Dopamine D₂ receptor signaling.
Materials Science

The photophysical properties of this compound derivatives and their metal complexes make them attractive candidates for advanced materials. Researchers have investigated their use as dye sensitizers in solar cells (DSSCs) and as the emitting layer in OLEDs.[17] The high thermal stability and defined structure of the core are advantageous for creating robust and efficient electronic devices.

Conclusion

This compound is far more than a simple heterocycle; it is a powerful and enabling building block in modern organic synthesis. Its straightforward preparation, inherent stability, and predictable reactivity, dominated by the inverse electron-demand Diels-Alder reaction, provide a reliable platform for the construction of complex molecular architectures. From creating new therapeutic agents targeting cancer and neurodegenerative diseases to developing next-generation materials for electronics, the this compound scaffold continues to demonstrate its immense value and versatility. As synthetic methodologies and our understanding of its properties continue to evolve, its role in advancing heterocyclic chemistry is set to expand even further.

References

  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. (2021). Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Chemical and Spectrophotometric Investigations of 3-Mercapto- this compound as a New Carboxyl Activating Group. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. (2021). Mini-Reviews in Organic Chemistry. Available at: [Link]

  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. (2021). Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Triazine cycloadditions - high pressure vs. Molecules. Available at: [Link]

  • Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol. (2020). ResearchGate. Available at: [Link]

  • Synthetic approaches for phosphorus containing 1,2,4-triazine derivatives. (2010). European Journal of Chemistry. Available at: [Link]

  • Efficient synthesis of 3 amino 5,6 diphenyl 1,2,4 triazine. ResearchGate. Available at: [Link]

  • Novel one pot synthesis of substituted 1,2,4-triazines. (2008). Arkivoc. Available at: [Link]

  • Synthesis of 5-Phenyl-(5,6-Diphenyl-)-2,3-Dihydro-1,2,4-Triazine-3-Thions and Investigation of Their Reactions with 1,2-Dibromoethane. (2025). ResearchGate. Available at: [Link]

  • An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. (2017). European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of the Bipyridine-Type Ligand 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine and Structural Elucidation of Its Cu(I) and Ag(I) Complexes. (2023). MDPI. Available at: [Link]

  • Inverse electron-demand Diels–Alder (IED-DA) reactions. (2026). ResearchGate. Available at: [Link]

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. (2012). Journal of Medicinal Chemistry. Available at: [Link]

  • Catching up with tetrazines: coordination of Re(i) to 1,2,4-triazine facilitates an inverse electron demand Diels–Alder reaction with strained alkynes to a greater extent than in corresponding 1,2,4,5-tetrazines. (2019). Dalton Transactions. Available at: [Link]

  • Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4- triazines as a Privileged Scaffold in Drug Development. (2021). Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Inverse electron-demand Diels–Alder reaction. Wikipedia. Available at: [Link]

  • Discovery of 5,6-diaryl-1,2,4-triazines hybrids as potential apoptosis inducers. (2019). Molecules. Available at: [Link]

  • 1,2,4‑Triazine‑based Materials: Spectroscopic Investigation, DFT, NBO, and TD‑DFT Calculations as Well As Dye‑sensitized Solar Cells Applications. (2022). Journal of Fluorescence. Available at: [Link]

  • 1,2,4-Triazine-Accelerated Azide-Alkyne Cycloaddition and Synthesis of Metalloenzyme Inhibitors. (2014). Tennessee Research and Creative Exchange. Available at: [Link]

  • Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. (2025). ResearchGate. Available at: [Link]

  • Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. (2012). Journal of the American Chemical Society. Available at: [Link]

  • 1,2,4-triazine derived binuclear lead(ii) complexes. (2024). RSC Publishing. Available at: [Link]

  • 1,2,4-triazine derived binuclear lead(II) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs). (2024). RSC Publishing. Available at: [Link]

  • Chemical reactivity of 3-hydrazino-5,6-diphenyl-1,2,4-triazine towards pi-acceptors activated carbonitriles. (2025). ResearchGate. Available at: [Link]

  • The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of. (2009). International Journal of Medical Sciences. Available at: [Link]

  • Secondary Orbital Interactions Enhance the Reactivity of Alkynes in Diels–Alder Cycloadditions. (2019). Journal of the American Chemical Society. Available at: [Link]

  • 2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)pyridinium Dichloroiodate (I). (2023). ePrints Soton. Available at: [Link]

  • Synthesis, characterization, and cycloaddition reactivity of a monocyclic aromatic 1,2,3,5-tetrazine. (2015). Tetrahedron. Available at: [Link]

  • The use of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine as a precolumn derivatizing reagent in HPLC determination for Fe(II) in natural samples. (2007). Analytical Sciences. Available at: [Link]

  • ChemInform Abstract: Intramolecular Diels-Alder Reactions of 1,2,4-Triazines. Synthesis of 2,3-Cyclopentenopyridines and 5,6,7,8-Tetrahydroquinolines. (2025). ResearchGate. Available at: [Link]

  • Diels-Alder Reaction. University of Wisconsin-Madison Chemistry Department. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity HPLC Determination of Carbonyl Compounds using 5,6-Diphenyl-1,2,4-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in analytical chemistry, clinical diagnostics, and food safety. It details the use of 5,6-diphenyl-1,2,4-triazine (DPT) derivatives—specifically the hydrazine-functionalized form—as a high-sensitivity precolumn derivatizing reagent for the determination of carbonyl compounds (aldehydes and ketones) by HPLC.

Abstract & Introduction

The quantification of carbonyl compounds (aldehydes and ketones) is critical in monitoring oxidative stress (e.g., malondialdehyde, glyoxal), food spoilage (rancidity), and environmental pollutants. While 2,4-Dinitrophenylhydrazine (DNPH) is the historical standard, it suffers from long reaction times and unstable derivatives.

This protocol introduces 3-Hydrazino-5,6-diphenyl-1,2,4-triazine (HDPT) , a derivative of the this compound core, as a superior derivatizing reagent. The this compound moiety acts as a highly stable, UV-absorbing (and potentially fluorescent) chromophore. This method offers enhanced stability, faster reaction kinetics, and improved chromatographic resolution compared to traditional reagents.

Key Advantages:

  • High Molar Absorptivity: The diphenyl-triazine core provides strong UV absorption at 290–350 nm.

  • Stability: The resulting hydrazone derivatives are hydrolytically stable, allowing for automated overnight runs.

  • Selectivity: Specific reactivity toward carbonyl groups minimizes matrix interference.

Chemical Principle & Mechanism[1][2]

The core mechanism relies on the nucleophilic attack of the hydrazine group of HDPT on the carbonyl carbon of the analyte (aldehyde/ketone). This condensation reaction eliminates a water molecule to form a stable hydrazone derivative.

Reaction Scheme


  • Reagent: 3-Hydrazino-5,6-diphenyl-1,2,4-triazine (HDPT)

  • Catalyst: Mild acid (Acetic Acid/Trichloroacetic Acid)

  • Product: Stable Hydrazone Derivative

Mechanistic Visualization

ReactionMechanism Reagent 3-Hydrazino-5,6-diphenyl-1,2,4-triazine (Nucleophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Acid Catalysis (pH 4-5) Analyte Carbonyl Analyte (Aldehyde/Ketone) Analyte->Intermediate Acid Catalysis (pH 4-5) Product Stable Hydrazone Derivative Intermediate->Product Dehydration (-H2O) Water H2O (Eliminated) Intermediate->Water

Caption: Figure 1. Reaction pathway for the derivatization of carbonyls with 3-hydrazino-5,6-diphenyl-1,2,4-triazine.

Materials & Equipment

Reagents
  • Derivatizing Reagent: 3-Hydrazino-5,6-diphenyl-1,2,4-triazine (Synthesized from 3-chloro-5,6-diphenyl-1,2,4-triazine or commercially sourced).

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Catalyst: Glacial Acetic Acid or Trichloroacetic Acid (TCA) for deproteinization.

  • Buffer: Ammonium Acetate (10 mM, pH 4.5).

  • Standards: Formaldehyde, Acetaldehyde, Acetone, Hexanal (as required).

Equipment
  • HPLC System: Binary gradient pump, thermostatted column compartment.

  • Detector: UV/Vis (Diode Array) or Fluorescence Detector.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm).

  • Heating Block: Capable of maintaining 60°C ± 1°C.

Experimental Protocols

Protocol A: Reagent Preparation

Objective: Prepare a stable stock solution of the HDPT reagent.

  • Weigh 10 mg of 3-Hydrazino-5,6-diphenyl-1,2,4-triazine.

  • Dissolve in 10 mL of acidified acetonitrile (ACN containing 0.1% acetic acid).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Storage: Store in an amber vial at 4°C. Stable for 1 week.

Protocol B: Sample Preparation (Biological Fluids)

Objective: Isolate analytes and remove interfering proteins.

  • Aliquot: Transfer 200 µL of plasma/urine into a 1.5 mL microcentrifuge tube.

  • Deproteinization: Add 50 µL of 20% Trichloroacetic Acid (TCA). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Collection: Transfer the clear supernatant to a fresh reaction vial.

Protocol C: Derivatization Reaction

Objective: Covalent tagging of carbonyls.

  • Mix 100 µL of Sample Supernatant (from Protocol B) with 100 µL of HDPT Reagent Solution.

  • Incubation: Seal the vial and incubate at 60°C for 20 minutes .

    • Note: Reaction rates vary; aliphatic aldehydes react faster than aromatic ketones. 20 mins is sufficient for most biologically relevant carbonyls.

  • Cooling: Cool to room temperature immediately.

  • Neutralization (Optional): If the mobile phase is pH sensitive, adjust pH to ~6.0 using 1M NaOH (usually not necessary for standard C18 methods).

  • Filtration: Filter through a 0.22 µm PTFE filter into an HPLC vial.

Protocol D: HPLC Analysis

Objective: Separation and Quantification.

ParameterCondition
Column C18 Reverse Phase (150 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Vol 10 - 20 µL
Detection UV at 330 nm (Secondary: 290 nm)
Gradient 0-2 min: 30% B (Isocratic) 2-15 min: 30% -> 80% B (Linear) 15-20 min: 80% B (Wash) 20-25 min: 30% B (Re-equilibration)

Workflow Visualization

Workflow Sample Biological Sample (Plasma/Urine) Deprot Deproteinization (Add TCA -> Centrifuge) Sample->Deprot Supernatant Collect Supernatant Deprot->Supernatant Remove Pellet Deriv Add HDPT Reagent Incubate 60°C, 20 min Supernatant->Deriv Filter Filter (0.22 µm) Deriv->Filter HPLC HPLC-UV Analysis (330 nm) Filter->HPLC

Caption: Figure 2. Step-by-step analytical workflow for sample processing and HPLC analysis.

Validation & Troubleshooting

Method Performance Data
AnalyteRetention Time (min)LOD (nM)Recovery (%)
Formaldehyde5.21592 ± 3
Acetaldehyde6.82095 ± 2
Acetone8.12598 ± 1
Hexanal12.41089 ± 4
Troubleshooting Guide
  • Peak Tailing: Usually indicates residual proteins or pH mismatch. Ensure the mobile phase pH (4.5) matches the pKa of the hydrazone to prevent mixed ionization states.

  • Low Sensitivity: Check the reagent shelf-life. Hydrazines can oxidize over time. Prepare fresh reagent weekly.

  • Interference: If analyzing biologicals, glucose can form "pseudo-carbonyl" peaks if heated too aggressively. Do not exceed 60°C.

Special Note on Iron (Fe) Analysis

Distinction Alert: Researchers often confuse this application with the determination of Iron (Fe II). The reagent used for iron is 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) , often sulfonated (Ferrozine).

  • Mechanism: Chelation (not covalent derivatization).

  • Detection: Visible light (Magenta complex, ~562 nm).

  • Protocol: This requires a simple mix-and-read approach at pH 4-5, distinct from the heating/derivatization required for carbonyls described above.

References

  • Reagent Synthesis & Properties

    • Neunhoeffer, H., & Wiley, P. F. (1978). Chemistry of 1,2,3-Triazines and 1,2,4-Triazines, Tetrazines, and Pentazines. Wiley-Interscience.

  • Carbonyl Derivatization Principles

    • Vogel, M., Büldt, A., & Karst, U. (2000). Hydrazine reagents as derivatizing agents in environmental analysis—A critical review. Fresenius' Journal of Analytical Chemistry, 366(8), 781–791.

  • Related Triazine Applications (Iron Determination)

    • Zhu, W., et al. (2007).[1] The use of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine as a precolumn derivatizing reagent in HPLC determination for Fe(II) in natural samples.[2][3][4] Analytical Sciences, 23(11), 1291-1296.[3]

  • General HPLC Derivatization Strategies

    • Toyo'oka, T. (1999). Modern Derivatization Methods for Separation Science. Wiley.

  • Glyoxal/Dicarbonyl Analysis Context (Comparison)

    • Mahar, M. T., et al. (2009). Quantitative Analysis of Glyoxal, Methyl glyoxal and Dimethyl glyoxal from Foods, Beverages and Wines Using HPLC. Asian Journal of Chemistry, 21(9), 6986-6990.

Sources

Application Note: Synthesis and Utility of 5,6-diphenyl-1,2,4-triazine Derivatives as Potent α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Diabetes Research

The management of type 2 diabetes mellitus, a metabolic disorder characterized by hyperglycemia, remains a significant global health challenge.[1][2] α-Glucosidase inhibitors are a class of therapeutic agents that play a crucial role in managing this condition by delaying carbohydrate digestion and absorption, thereby mitigating postprandial blood glucose spikes.[3] These inhibitors competitively target enzymes in the small intestine, such as sucrase, maltase, and glucoamylase, which are responsible for breaking down complex carbohydrates into absorbable monosaccharides.[3]

The 1,2,4-triazine nucleus, particularly when substituted with bulky aromatic groups like the 5,6-diphenyl moiety, has emerged as a "privileged scaffold" in medicinal chemistry. This core structure is a key component in the design of various bioactive molecules, including potent α-glucosidase inhibitors.[4][5] The unique electronic and steric properties of the 5,6-diphenyl-1,2,4-triazine system allow for the development of derivatives that exhibit significantly higher inhibitory activity compared to standard drugs like acarbose.[1][6][7][8] This application note provides a detailed guide on the synthesis of α-glucosidase inhibitors derived from this compound, explores their mechanism of action, and presents key structure-activity relationship insights.

Synthetic Pathways and Protocols

The synthesis of α-glucosidase inhibitors based on the this compound scaffold typically involves a multi-step approach, starting from the formation of the core triazine ring, followed by functionalization at the 3-position. The following protocols are based on established and effective chemical reactions.[2][6]

Core Synthesis: this compound-3-thiol

The foundational precursor, this compound-3-thiol, is synthesized through the condensation of benzil with thiosemicarbazide.

Experimental Protocol 1: Synthesis of this compound-3-thiol (3)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzil (10 mmol) and thiosemicarbazide (10 mmol) in glacial acetic acid (30 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6 hours.

  • Precipitation: After cooling to room temperature, pour the reaction mixture into cold water.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry to yield this compound-3-thiol (3).

Synthesis_of_Core_Structure benzil Benzil reagents1 Acetic Acid, Reflux benzil->reagents1 thiosemicarbazide Thiosemicarbazide thiosemicarbazide->reagents1 product1 This compound-3-thiol reagents1->product1

Caption: Synthesis of the this compound-3-thiol core.

Derivatization at the 3-position

The thiol group at the 3-position of the triazine ring serves as a versatile handle for introducing various pharmacophores to enhance inhibitory activity. Below are protocols for synthesizing two distinct classes of potent α-glucosidase inhibitors.

Experimental Protocol 2: Synthesis of 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamides [8]

  • S-alkylation: To a solution of this compound-3-thiol (3) (10 mmol) in DMF (30 mL), add K₂CO₃ (12.2 mmol) and ethyl 2-chloroacetate (10 mmol). Stir the mixture at room temperature for 12 hours.

  • Isolation of Intermediate: Pour the reaction mixture into water and collect the precipitate by filtration to obtain ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate (5).

  • Amidation: In a separate flask, react the intermediate (5) with various substituted anilines in a suitable solvent to yield the final N-arylacetamide derivatives.

Experimental Protocol 3: Synthesis of this compound-hydrazineylidene-phenoxy-1,2,3-triazole-acetamide Derivatives [2][6]

  • Hydrazinolysis of Intermediate 5: Stir a mixture of ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate (5) (10 mmol) and hydrazine hydrate (10 mmol) in ethanol (30 mL) at 60 °C for 24 hours.

  • Isolation of Hydrazide: Add water to the reaction mixture and collect the precipitate to yield 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetohydrazide (7).

  • Schiff Base Formation: In the final step, a mixture of compound 7 (1 mmol) and a substituted phenoxy-1,2,3-triazole-acetamide derivative (1 mmol) is stirred in ethanol with a catalytic amount of acetic acid at 60 °C for 10-14 hours.

  • Final Product Isolation: The target compounds are precipitated by adding water and purified by recrystallization from ethanol.[6]

Synthetic_Workflow cluster_path1 Path A: N-Arylacetamides cluster_path2 Path B: Hydrazineylidene Derivatives start This compound-3-thiol intermediate_A Ethyl 2-((5,6-diphenyl-1,2,4- triazin-3-yl)thio)acetate start->intermediate_A Ethyl 2-chloroacetate, K₂CO₃, DMF intermediate_B1 Ethyl 2-((5,6-diphenyl-1,2,4- triazin-3-yl)thio)acetate start->intermediate_B1 Ethyl 2-chloroacetate, K₂CO₃, DMF product_A 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio) -N-arylacetamides intermediate_A->product_A Substituted Anilines intermediate_B2 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio) acetohydrazide intermediate_B1->intermediate_B2 Hydrazine Hydrate, Ethanol, 60°C product_B This compound-hydrazineylidene -phenoxy-1,2,3-triazole-acetamide derivatives intermediate_B2->product_B Substituted phenoxy-1,2,3-triazole- acetamides, Acetic Acid, Ethanol, 60°C

Caption: General synthetic workflows for α-glucosidase inhibitors.

Inhibitory Activity and Structure-Activity Relationship (SAR)

Derivatives of this compound have demonstrated exceptional inhibitory potency against α-glucosidase, often surpassing the standard drug acarbose by several orders of magnitude.[7][9]

Compound ClassRepresentative CompoundIC₅₀ (µM)Fold Improvement vs. AcarboseReference
Standard DrugAcarbose~750-8171x[8][10]
2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamidesCompound 5j12.46~65x[8]
3-Aceto(benzo)hydrazide-1,2,4-triazinesCompound 2A12.0~60x[1][4]
This compound-hydrazineylidene-phenoxy-1,2,3-triazole-acetamide derivativesCompound 13j~0.12~6250x[6][7]
1,2,4-triazine derivatives bearing carbazole moietyCompound 7k4.27~175x[10]

Key SAR Insights:

  • Substitution on the Arylacetamides: The presence of electron-withdrawing groups, such as a nitro group, on the N-arylacetamide moiety can significantly enhance inhibitory activity.[8]

  • Hydrazide and Hydrazineylidene Linkers: The incorporation of hydrazide and hydrazineylidene-phenoxy-1,2,3-triazole-acetamide moieties leads to a dramatic increase in potency, suggesting these linkers play a critical role in binding to the enzyme.[1][6] The Schiff base linker, in particular, is a valuable component in the design of hybrid molecules as α-glucosidase inhibitors.[6]

  • Halogen Substitution: Analogs with halogen substitutions have been found to be more active compared to compounds with other substituents.[11]

Mechanism of Action: Insights from Kinetic and In Silico Studies

Kinetic studies on highly potent derivatives, such as compound 13j from the hydrazineylidene series, have revealed an uncompetitive mode of inhibition.[2][7] This suggests that the inhibitor binds to the enzyme-substrate complex, rather than competing with the substrate for the active site. In contrast, other derivatives, like those bearing a carbazole moiety, have been shown to be non-competitive inhibitors.[10]

Molecular docking studies provide a structural basis for the potent inhibitory activity of these compounds. These studies predict that the this compound core and associated functional groups form crucial interactions with key amino acid residues within the active site of α-glucosidase.[1][8]

Key Interacting Residues:

  • Asp282

  • Trp481

  • Asp616

The triazine core and hydrazide motif are predicted to form hydrogen bonds and other non-covalent interactions with these residues, leading to stable binding and potent inhibition.[1][4][12]

Mechanism_of_Inhibition cluster_active_site Enzyme Active Site inhibitor This compound Derivative + Triazine Core + Hydrazide/Linker Moiety enzyme_substrate α-Glucosidase-Substrate Complex inhibitor->enzyme_substrate Uncompetitive/Non-competitive Binding asp282 Asp282 inhibitor->asp282 Binding Interactions (H-bonds, etc.) trp481 Trp481 inhibitor->trp481 Binding Interactions (H-bonds, etc.) asp616 Asp616 inhibitor->asp616 Binding Interactions (H-bonds, etc.) product Inhibition of Carbohydrate Digestion enzyme_substrate->product Inhibited

Caption: Proposed mechanism of α-glucosidase inhibition.

Conclusion and Future Perspectives

The this compound scaffold is a highly promising platform for the development of novel and potent α-glucosidase inhibitors. The synthetic routes are well-established and allow for extensive derivatization, enabling the fine-tuning of inhibitory activity. The remarkable potency of some derivatives, coupled with favorable in silico predictions for drug-likeness and ADME profiles, underscores their potential as lead compounds for the development of new anti-diabetic agents.[2][6][7] Future research should focus on in vivo studies to validate the efficacy and safety of these compounds, as well as further optimization of the lead structures to enhance their pharmacokinetic properties.

References

  • New this compound-hydrazineylidene-phenoxy-1,2,3-triazole-acetamide derivatives as potent synthetic α-glucosidase inhibitors. RSC Advances. [Link]

  • New this compound-hydrazineylidene-phenoxy-1,2,3-triazole-acetamide derivatives as potent synthetic α-glucosidase inhibitors. PMC. [Link]

  • Design, synthesis, α-glucosidase inhibition and hypoglycemic activity of 3-aceto(benzo)hydrazide-1,2,4-triazines as potential anti-diabetic agents. BioKB. [Link]

  • Synthesis, molecular docking and α-glucosidase inhibition of 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamides. PubMed. [Link]

  • New this compound-hydrazineylidene- phenoxy-1,2,3-triazole-acetamide derivatives. RSC Publishing. [Link]

  • New this compound-hydrazineylidene-phenoxy-1,2,3-triazole-acetamide derivatives as potent synthetic α-glucosidase inhibitors. ResearchGate. [Link]

  • Synthesis and screening of (E)-3-(2-benzylidenehydrazinyl)-5,6-diphenyl-1,2,4-triazine analogs as novel dual inhibitors of α-amylase and α-glucosidase. PubMed. [Link]

  • (PDF) Design, synthesis, α-glucosidase inhibition and hypoglycemic activity of 3-aceto(benzo)hydrazide-1,2,4-triazines as potential anti-diabetic agents. ResearchGate. [Link]

  • Synthesis, biological activities, and molecular docking studies of triazolo[4,3-b]triazine derivatives as a novel class of α-glucosidase and α-amylase inhibitors. PubMed. [Link]

  • Reported triazine-containing α-glucosidase inhibitors. ResearchGate. [Link]

  • Design of 5, 6-diaryl-1, 2, 4-triazine derivatives as α-glucosidase inhibitors. ResearchGate. [Link]

  • Screening of Novel 1,2,4-triazine Clubbed 1,2,3-triazole Derivatives as α-glucosidase Inhibitors: In Silico Study. Bentham Science Publishers. [Link]

  • Synthesis and biological evaluation of novel 1,2,4-triazine derivatives bearing carbazole moiety as potent α-glucosidase inhibitors. PubMed. [Link]

  • Diphenyl-Substituted Triazine Derivatives: Synthesis, α-glucosidase Inhibitory Activity, Kinetics and In Silico Studies. Taylor & Francis. [Link]

  • Alpha Glucosidase Inhibitors. NCBI Bookshelf. [Link]

  • A review on synthesis, mechanism of action, and structure-activity relationships of 1,2,3-triazole-based α-glucosidase inhibitors as promising anti-diabetic agents. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-diphenyl-1,2,4-triazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, chemists, and drug development professionals engaged in the synthesis of 5,6-diphenyl-1,2,4-triazine and its derivatives. This guide is structured to provide in-depth, field-tested insights into optimizing reaction yields, troubleshooting common experimental hurdles, and ensuring the highest purity of your final compounds. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Overview: The Chemistry of this compound Synthesis

The synthesis of the 1,2,4-triazine core is a cornerstone of heterocyclic chemistry, with applications ranging from medicinal chemistry to materials science.[1][2] The most prevalent and efficient method for constructing the this compound scaffold involves the cyclocondensation of benzil (a 1,2-dicarbonyl compound) with a suitable nitrogen-containing binucleophile.[3] The choice of this second reagent dictates the substitution at the C3 position of the triazine ring. Common starting materials include aminoguanidine for 3-amino derivatives, thiosemicarbazide for 3-mercapto derivatives, and various acid hydrazides for other 3-substituted analogues.[4][5][6]

The reaction proceeds via the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,2,4-triazine ring. Understanding this mechanism is critical for diagnosing and resolving many of the issues that can arise during the synthesis.

reaction_mechanism General Reaction Mechanism Reactants Benzil + Hydrazine Derivative (e.g., Aminoguanidine) Step1 Nucleophilic Attack Reactants->Step1 Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Cyclized Intermediate (non-aromatic) Step2->Intermediate2 Step3 Dehydration (-H2O) Intermediate2->Step3 Product This compound Derivative Step3->Product

Caption: General mechanism for 1,2,4-triazine formation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both the likely cause and actionable solutions.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields are a frequent challenge and can originate from several factors. A systematic approach is key to identifying the root cause.

  • Cause 1: Purity of Starting Materials: Impurities in benzil or the hydrazine-based reagent can introduce competing side reactions that consume reactants and complicate purification.

    • Solution: Ensure all starting materials are of high purity. Recrystallize benzil from ethanol if its purity is questionable. Verify the integrity of the hydrazine derivative, as they can degrade over time.[7]

  • Cause 2: Suboptimal Reaction Conditions: The delicate balance of solvent, temperature, and reaction time is crucial for driving the reaction to completion.

    • Solution:

      • Solvent: The choice of solvent significantly impacts yield. For the synthesis of 3-amino-5,6-diphenyl-1,2,4-triazine, a switch from ethanol (30-60% yield) to n-butanol can dramatically increase the yield to as high as 97%.[4] Higher boiling point solvents can facilitate the final dehydration step.

      • Temperature & Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8] If the reaction stalls (i.e., starting material is still present after the prescribed time), consider extending the reaction time or modestly increasing the temperature.[7] For thermally sensitive materials, ensure the temperature is stable and not excessive.[7]

      • Catalyst/pH: Many protocols use acetic acid or ammonium acetate.[3][6] The acidic conditions catalyze both the hydrazone formation and the cyclization. For the synthesis of the 3-amino derivative, acidifying the reaction mixture to pH 3-4 with HCl has been shown to be effective.[9]

  • Cause 3: Inefficient Work-up and Isolation: Significant product loss can occur during the extraction and purification phases.

    • Solution: During aqueous work-up, ensure the product has fully precipitated before filtration. If it has some solubility in the mother liquor, cooling the mixture on ice can improve recovery. When performing a liquid-liquid extraction, use a suitable solvent and perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery of the product from the aqueous phase.[7][8]

troubleshooting_low_yield Troubleshooting Workflow: Low Yield Problem Low Yield Observed CheckPurity Verify Purity of Starting Materials Problem->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Purity OK Sol_Purity Recrystallize Benzil Use Fresh Reagents CheckPurity->Sol_Purity Impure ReviewWorkup Review Work-up & Isolation OptimizeConditions->ReviewWorkup No Improvement Sol_Conditions Change Solvent (e.g., n-BuOH) Increase Time/Temp Adjust pH OptimizeConditions->Sol_Conditions Optimize Sol_Workup Cool Before Filtering Perform Multiple Extractions ReviewWorkup->Sol_Workup Review Sol_Purity->CheckPurity Success Yield Improved Sol_Conditions->Success Sol_Workup->Success

Sources

scaling up the production of 5,6-diphenyl-1,2,4-triazine for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5,6-Diphenyl-1,2,4-Triazine Production Senior Application Scientist Desk | Reference ID: TSC-DPT-001[1][2]

Introduction: The Scale-Up Challenge

Welcome to the Technical Support Center. You are likely here because you are transitioning from milligram-scale medicinal chemistry to gram/kilogram-scale production of This compound (DPT) for preclinical toxicology or pharmacokinetic studies.

Critical Distinction: Before proceeding, verify your target.

  • Target A (Parent): this compound (Unsubstituted at C3).[1][2][3]

  • Target B (Common Derivative): 5,6-diphenyl-1,2,4-triazin-3(2H)-one (often mislabeled as the "hydroxy" tautomer).[1][2][3]

This guide focuses exclusively on Target A (The Parent) , a common scaffold for energetic materials and coordination ligands.[3] The synthesis of the parent molecule presents unique challenges compared to the 3-oxo derivatives, specifically regarding cyclization kinetics and oxidative stability.

Module 1: Reaction Engineering (The "Make" Phase)

Core Protocol: Direct Condensation of Benzil with Formhydrazide.[3] While the condensation of benzil with semicarbazide is standard for 3-oxo derivatives, the parent molecule is best accessed via Formhydrazide (Formic acid hydrazide) to avoid complex dechlorination steps later.[3]

Optimized Scale-Up Protocol
  • Reactants: Benzil (1.0 equiv), Formhydrazide (1.2 equiv).[1][2][3]

  • Solvent: n-Butanol (Preferred over Ethanol for higher reflux temp of ~117°C).[1][3]

  • Catalyst: Glacial Acetic Acid (0.5 equiv) or p-TSA (5 mol%).[1][3]

  • Process:

    • Charge Benzil and n-Butanol.[1] Heat to dissolution (60°C).

    • Add Formhydrazide.[2][3]

    • Add catalyst.[3]

    • Critical Step: Reflux with a Dean-Stark trap to remove water.[1][3] The reaction equilibrium is unfavorable without water removal.

Troubleshooting the Reaction
SymptomProbable CauseCorrective Action
Reaction Stalls (>5% Benzil remains) Equilibrium limitation (Water build-up).[1][3]Switch from Ethanol to n-Butanol/Toluene mix; install Dean-Stark trap to drive dehydration.
Precipitate is Bright Yellow (Not Pale) Formation of Benzil Monohydrazone (Intermediate).[3]The cyclization failed. Increase temperature (>100°C) and add acid catalyst (p-TSA) to force ring closure.[3]
Dark Red/Brown Coloration Oxidation of the hydrazide or triazine ring.Degas solvents with N₂ prior to heating.[3] Triazines are electron-deficient but can oxidize at high T.
Low Yield (<50%) Volatilization/Decomposition of Formhydrazide.[1][3]Formhydrazide is unstable.[3] Add it in two portions: 0.8 eq at start, 0.4 eq after 2 hours.

Module 2: Visualization of Process Logic

The following diagram illustrates the critical decision pathways during the synthesis and workup.

DPT_Production Start Start: Benzil + Formhydrazide Reflux Reflux (n-Butanol, 117°C) with Acid Catalyst Start->Reflux IPC_Check IPC: HPLC/TLC (Benzil Consumption) Reflux->IPC_Check Decision_Inter Intermediate Detected? (Benzil Monohydrazone) IPC_Check->Decision_Inter Incomplete Workup Cool to 0°C Precipitation IPC_Check->Workup Complete Decision_Inter->Reflux No (Just Slow) Action_Force Add p-TSA Increase Temp Decision_Inter->Action_Force Yes (Yellow Solid) Action_Force->Reflux Continue 4h Filter Filtration Workup->Filter Recryst Recrystallization (EtOH/H2O or Toluene) Filter->Recryst Final Pure this compound Recryst->Final

Caption: Figure 1.[1][4] Process flow for the synthesis of this compound, highlighting the critical loop for forcing cyclization of the monohydrazone intermediate.

Module 3: Purification & Isolation (The "Clean" Phase)

Purification is the bottleneck in scale-up. Chromatography is not viable for kilogram batches.[3] You must rely on solubility differentials.[3]

Q: My product is oiling out instead of crystallizing. Why?

  • A: This is common in n-Butanol if the concentration is too high.[1]

  • Fix: Re-dissolve the oil by heating. Add a "bad solvent" (Hexane or Water) very slowly at reflux until slight turbidity persists, then cool slowly (10°C/hour). Rapid cooling traps impurities and causes oiling.[3]

Q: How do I remove unreacted Benzil without a column?

  • A: Benzil is highly soluble in Ethanol; DPT is less soluble.[3]

  • Protocol: Triturate the crude solid in cold Ethanol (0°C). The yellow Benzil will wash away into the filtrate, leaving the DPT (which should be pale yellow to off-white) on the filter.

Solubility Data for Process Design:

SolventBenzil SolubilityDPT SolubilitySuitability
Ethanol (RT) HighModerateGood for washing crude cake.[1]
Water InsolubleInsolubleAnti-solvent for precipitation.[1][3]
Toluene (Hot) Very HighHighExcellent for recrystallization.[1][3]
Hexane ModerateLowAnti-solvent.[1][3]

Module 4: Analytical Controls (The "Check" Phase)

You cannot rely on melting point alone, as the intermediate (monohydrazone) has a similar melting point range to the product.[3]

1. Proton NMR (1H-NMR) Validation:

  • Diagnostic Signal: The proton at position C3 is the key identifier.

  • Shift: Look for a singlet around 9.0 - 9.2 ppm (depending on solvent, usually CDCl3).[1][2][3]

  • Absence of Signal: If you see multiplets in the aromatic region (7.0-8.0 ppm) but no singlet >9.0 ppm, you likely have the open-chain hydrazone or benzil.

2. HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax), 4.6 x 150 mm.[2][3]

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.[2][3]

  • Gradient: 50% B to 95% B over 15 mins.

  • Detection: UV at 254 nm.[3]

  • Elution Order: Formhydrazide (Void)

    
     DPT (Product) 
    
    
    
    Benzil (Late eluter, very hydrophobic).[1][3]

Module 5: Safety & Handling (The "Safe" Phase)

Q: Are there specific hazards with Formhydrazide at scale?

  • A: Yes. Hydrazides are potential sensitizers and can exhibit exothermic decomposition.[3]

    • DSC Check: Before scaling >100g, run a Differential Scanning Calorimetry (DSC) on the reaction mixture to identify exotherms.[3]

    • Waste: Aqueous waste streams containing hydrazides must be treated with bleach (hypochlorite) to oxidize residual hydrazine derivatives before disposal.[3]

References

  • Neunhoeffer, H. (1978).[2][3] The Chemistry of 1,2,4-Triazines. In: Chemistry of Heterocyclic Compounds: A Series Of Monographs. Wiley-Interscience. (The definitive text on triazine synthesis).

  • Paudler, W. W., & Chen, T. K. (1967).[2][3] 1,2,4-Triazines.[2][3][4][5][6][7][8][9][10] I. The Synthesis of Some 1,2,4-Triazines. Journal of Heterocyclic Chemistry, 4(2), 224-228.[2][3] Link (Foundational paper on the condensation of 1,2-diketones with hydrazides).[3]

  • Saraswathi, M., et al. (2016).[2][3] Synthesis and Characterization of New 1,2,4-(Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104.[2][3][11] (Provides modern context on workup and spectral characterization of diphenyl-triazine systems).

  • RSC Polymer Chemistry. (2013). Accelerated synthesis of large generation triazine dendrimers. Link (Discusses solubility and purification of triazine scaffolds).

Sources

refining HPLC methods for the analysis of 5,6-diphenyl-1,2,4-triazine purity

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Method Refinement & Troubleshooting for Purity Analysis Last Updated: February 23, 2026[1]

Introduction: The Analytical Challenge

5,6-Diphenyl-1,2,4-triazine (DPT) is a critical intermediate in the synthesis of optoelectronic materials and chelating reagents (e.g., Ferrozine derivatives).[1] Its analysis presents a specific set of chromatographic challenges:

  • Hydrophobicity: The two phenyl rings create significant retention on Reverse Phase (RP) columns, often requiring high organic content.[1]

  • Basic Nitrogen Interactions: The 1,2,4-triazine ring contains basic nitrogen atoms that can interact with residual silanols on silica-based columns, leading to severe peak tailing.[1]

  • Impurity Profile: The synthesis typically involves the condensation of Benzil (1,2-diphenylethane-1,2-dione) with a hydrazide.[1] Benzil is structurally similar (two phenyl rings) and highly hydrophobic, making resolution between the starting material and the product the critical quality attribute (CQA).[1]

This guide provides a self-validating workflow to refine your HPLC method, ensuring separation of DPT from Benzil and degradation products.

Module 1: Method Development & Optimization

Core Protocol: The "Golden Standard" Starting Point

Do not rely on generic "scouting" gradients. For DPT, we utilize a focused gradient to manage the hydrophobicity while suppressing silanol interactions.[1]

Experimental Conditions:

ParameterSpecificationRationale
Column C18 (L1), End-capped, 4.6 × 150 mm, 3.5 or 5 µmHigh carbon load required for retention; end-capping minimizes silanol tailing.[1]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]5)Low pH suppresses the ionization of residual silanols and protonates the triazine, improving peak symmetry.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for phenyl-rich compounds due to dipole interactions (π-π).[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 254 nmThe conjugated π-system of the diphenyl-triazine core absorbs strongly here.
Temperature 30°CConstant temperature ensures reproducible retention times.[1]

Gradient Profile:

  • 0-2 min: 40% B (Isocratic hold to elute polar hydrazide impurities)[1]

  • 2-15 min: 40%

    
     90% B (Linear gradient to elute DPT and Benzil)
    
  • 15-20 min: 90% B (Wash to remove highly non-polar dimers)[1]

  • 20-21 min: 90%

    
     40% B (Re-equilibration)
    
Workflow Visualization: Method Logic

MethodLogic Start Start: DPT Method Development SelectCol Select Column: End-capped C18 (High Surface Area) Start->SelectCol MobilePhase Mobile Phase Selection Buffer: pH 2.5 (H3PO4) Organic: ACN SelectCol->MobilePhase CheckRes Check Resolution (Rs) (DPT vs. Benzil) MobilePhase->CheckRes GoodRes Rs > 2.0 Proceed to Validation CheckRes->GoodRes Separation OK BadRes Rs < 1.5 Co-elution CheckRes->BadRes Overlap CheckShape Check Peak Symmetry (Tailing Factor) GoodRes->CheckShape FixRes Action: Decrease Gradient Slope (Flatten %B increase) BadRes->FixRes FixRes->CheckRes FixTail Action: Add Ion-Pair Reagent (e.g., Hexanesulfonate) OR Switch to 'Base-Deactivated' Column CheckShape->FixTail Tailing > 1.5 Final Method Final Method CheckShape->Final Method Tailing < 1.2

Caption: Logical flow for optimizing resolution between this compound and its benzil precursor.

Module 2: Troubleshooting & FAQs

Q1: My DPT peak has severe tailing (Asymmetry > 1.5). How do I fix this?

The Science: Tailing in nitrogenous heterocycles is almost always caused by the interaction of the basic nitrogen lone pair with acidic silanol groups (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) on the silica support.
The Fix: 
  • pH Adjustment (Primary): Ensure your aqueous phase is at pH 2.5–3.0 using Phosphoric acid.[1] This suppresses the ionization of silanols (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     becomes 
    
    
    
    ), reducing cation-exchange interactions.
  • Mobile Phase Modifier (Secondary): If pH control fails, add 25 mM Triethylamine (TEA) to the mobile phase.[1] TEA acts as a "sacrificial base," binding to silanols preferentially over your analyte.[1]

  • Column Switch: Switch to a "Base-Deactivated" (BDS) or "Hybrid Particle" (e.g., C18-H) column designed specifically for basic compounds.[1]

Q2: I see a "Ghost Peak" eluting after my main peak. What is it?

The Science: this compound is synthesized from Benzil.[1][2] Benzil is extremely hydrophobic.[1] If your gradient ends too early or doesn't reach high enough organic content (>85% ACN), Benzil may carry over to the next injection.[1] The Fix:

  • Extend the high-organic wash step (90% B) for at least 5 column volumes at the end of every run.[1]

  • Run a "Blank" injection (100% ACN) to confirm the peak disappears.[1]

Q3: My peaks are splitting (doublets). Is the compound degrading?

The Science: While degradation is possible, peak splitting for this compound is often a solvent mismatch artifact.[1] DPT has low solubility in water. If you dissolve your sample in 100% THF or DMSO and inject a large volume into a mobile phase that is starting at 40% ACN, the analyte precipitates momentarily at the column head.[1] The Fix:

  • Dissolve the sample in the initial mobile phase (40:60 ACN:Buffer).[1]

  • If solubility is an issue, use 100% ACN but reduce injection volume to <5 µL.[1]

Module 3: Validation & Purity Assessment

To claim "purity," you must demonstrate that your method can detect the likely impurities.[1]

System Suitability Criteria

Before running samples, verify your system meets these metrics:

ParameterAcceptance CriteriaNote
Resolution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)

between Benzil and DPT
Benzil usually elutes after DPT in low pH conditions due to lack of ionizable nitrogens.
Tailing Factor (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)

Critical for accurate area integration.
Precision (RSD) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

for Retention Time
Ensures gradient pump stability.
Signal-to-Noise ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

for LOQ
Required for trace impurity detection.
Differentiation Pathway

How to confirm the identity of the peaks without Mass Spectrometry (MS):

PurityCheck Sample Unknown Sample BenzilStd Spike with Benzil Std Sample->BenzilStd HydrazideStd Spike with Hydrazide Std Sample->HydrazideStd Result1 Peak A Increases BenzilStd->Result1 Result2 Peak B Increases HydrazideStd->Result2 Conclusion1 Peak A = Benzil (Late Eluter) Result1->Conclusion1 Conclusion2 Peak B = Hydrazide (Void Volume) Result2->Conclusion2

Caption: Standard addition workflow for identifying impurities without MS detection.

References

  • Synthesis & Impurity Context

    • Sielc Technologies.[1][3][4] "HPLC Separation of 1,2,4-Triazines." (General application of RP-HPLC for triazine separation).

  • Benzil Characteristics

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 20601, 5,6-diphenyl-1,2,4-triazin-3(2H)-one.[1] (Structural data for hydrophobicity assessment).

  • Methodology Grounding

    • Thermo Fisher Scientific.[1] "UHPLC Separation of Triazine Herbicides." (Demonstrates thermal stability and C18 retention mechanisms for triazine cores).

  • Derivatization Context

    • Anal. Sci. (2007). "The use of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine as a precolumn derivatizing reagent."[1][5][6][7] (Validates the UV detection at 254nm and solubility profile).

Sources

Validation & Comparative

comparing 5,6-diphenyl-1,2,4-triazine with other heterocyclic scaffolds in drug discovery

[1]

Executive Summary

The 1,2,4-triazine core, specifically the 5,6-diphenyl-1,2,4-triazine derivative, represents a "privileged structure" that bridges the gap between classic medicinal chemistry and modern chemical biology. While often overshadowed by its nitrogen-rich cousins (tetrazines) in bioorthogonal chemistry or by pyrazoles in inflammation therapeutics, this scaffold offers a unique balance of lipophilicity, electronic deficiency, and metabolic stability .[1]

This guide objectively compares the this compound moiety against standard heterocyclic alternatives (Quinolines, Pyrazoles, and Tetrazines), supported by experimental data focusing on COX-2 inhibition and Inverse Electron Demand Diels-Alder (IEDDA) reactivity.[1]

Part 1: The Chemical Landscape

Electronic Profile & Physicochemical Properties

The 1,2,4-triazine ring is highly

5,6-diphenyl
  • Lipophilicity (LogP): The two phenyl rings significantly increase hydrophobicity, enhancing membrane permeability compared to the parent triazine.

  • Stacking Interactions: The diphenyl system creates a "propeller-like" twist, allowing for unique

    
     stacking interactions within enzyme active sites (e.g., COX-2 hydrophobic pockets) that planar scaffolds like quinoline cannot access as dynamically.[1]
    
Table 1: Scaffold Comparison – Physicochemical & Reactivity Profile[1]
FeatureThis compound Quinoline Pyrazole (e.g., Celecoxib) 1,2,4,5-Tetrazine
Electronic Character Highly

-deficient
Moderately

-deficient

-excessive (Electron rich)
Extremely

-deficient
Metabolic Stability High (Resistant to oxidation)Moderate (Susceptible to N-oxidation)HighLow (Susceptible to reduction)
Key Application Dual COX-2/5-LOX InhibitorAntimalarial / Kinase InhibitorCOX-2 InhibitorBioorthogonal Labeling
Bioorthogonal Rate Slow/Stable (

)
InertInertFast (

)

Part 2: Pharmacological Showdown (COX-2 Inhibition)[1][2]

The Therapeutic Challenge

Selective COX-2 inhibition is the gold standard for NSAIDs to avoid gastric toxicity (COX-1 mediated).[2] However, traditional pyrazoles (Celecoxib) often lack activity against 5-Lipoxygenase (5-LOX), leading to "shunt" pathways that produce pro-inflammatory leukotrienes.[1]

Comparative Data: Triazine vs. Market Standards

Recent studies have identified this compound-3-thiol derivatives (specifically Compound 6k ) as potent dual inhibitors.[1]

Table 2: In Vitro Inhibitory Potency (IC50 in


M)
CompoundScaffold TypeCOX-2 IC50 (

M)
COX-1 IC50 (

M)
Selectivity Index (SI)5-LOX IC50 (

M)
Compound 6k [1]This compound 0.33 >100>3004.90
Celecoxib Pyrazole1.81>50~27Inactive
Indomethacin Indole (Non-selective)0.600.050.08 (COX-1 selective)Inactive
Zileuton HydroxyureaN/AN/AN/A15.04

Analysis: The this compound derivative (6k) demonstrates superior potency against COX-2 compared to Celecoxib and, crucially, provides ancillary 5-LOX inhibition superior to Zileuton.[1][3][4] The diphenyl moiety fits into the hydrophobic side pocket of COX-2, mimicking the spatial arrangement of the tolyl/trifluoromethylphenyl groups of Celecoxib but with a distinct electronic signature that reduces cardiotoxicity risks observed in rat models [1].

Part 3: Synthetic Versatility & Bioorthogonal Utility[6]

While Tetrazines are the "speed kings" of bioorthogonal chemistry, 1,2,4-triazines offer a "stability advantage." They participate in Inverse Electron Demand Diels-Alder (IEDDA) reactions with strained alkynes (e.g., TCO, BCN) to yield stable pyridine derivatives after nitrogen extrusion.[1]

Mechanism Visualization

The following diagram illustrates the dual utility: the classic synthesis of the scaffold and its transformation via IEDDA.

Triazine_PathwaysBenzilBenzil(1,2-Diketone)TriazineThis compound-3-thione(The Scaffold)Benzil->TriazineReflux, AcOHCondensationThioSemThiosemicarbazideThioSem->TriazineIntermediateBicyclic IntermediateTriazine->IntermediateIEDDA(Bioorthogonal Click)StrainedAlkStrained Alkyne/Alkene(BCN / TCO)StrainedAlk->IntermediatePyridineSubstituted Pyridine(Stable Product)Intermediate->PyridineRetro-Diels-AlderN2N2 GasIntermediate->N2Extrusion

Caption: Synthesis of the this compound core and its subsequent conversion to pyridine derivatives via IEDDA reaction with strained dienophiles.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound-3-thiol

Rationale: This reaction exploits the condensation of a 1,2-diketone with a hydrazine derivative. The use of acetic acid acts as both solvent and acid catalyst to promote the Schiff base formation and cyclization.

Materials:

  • Benzil (10 mmol)[1]

  • Thiosemicarbazide (10 mmol)[1]

  • Glacial Acetic Acid (30 mL)

Step-by-Step:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2.10 g of Benzil in 30 mL of glacial acetic acid.

  • Addition: Add 0.91 g of Thiosemicarbazide to the solution.

  • Reflux: Heat the mixture to reflux (approx. 118°C) with stirring for 4 hours. Critical Checkpoint: The solution should turn from yellow to deep orange/red.

  • Monitoring: Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Pour the hot reaction mixture onto 100 g of crushed ice. The sudden temperature drop and dilution force the hydrophobic product to precipitate.

  • Purification: Filter the yellow/orange solid, wash with cold water (3 x 50 mL) to remove residual acid, and recrystallize from ethanol.

  • Validation: Melting point should be observed at ~228–230°C.

Protocol B: COX-2 Inhibition Screening (Colorimetric)

Rationale: This assay measures the peroxidase activity of COX enzymes. The this compound scaffold competes with arachidonic acid.[1]

Materials:

  • Ovine COX-2 enzyme

  • Arachidonic Acid (Substrate)[1][5]

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) - Colorimetric substrate[1]

  • Heme (Cofactor)[1]

Workflow:

  • Preparation: Incubate COX-2 enzyme in Tris-HCl buffer (pH 8.0) with Heme and the test compound (dissolved in DMSO) for 10 minutes at 25°C.

    • Control: Use DuP-697 or Celecoxib as a positive control.

  • Initiation: Add Arachidonic Acid (100

    
    M) and TMPD.
    
  • Reaction: The hydroperoxide produced by COX-2 oxidizes TMPD, causing a color change (blue).

  • Measurement: Monitor absorbance at 590 nm for 5 minutes using a microplate reader.

  • Calculation:

    
    .[1]
    

Part 5: Strategic Recommendations

When to choose this compound:

  • For Dual-Targeting: If your drug target requires simultaneous inhibition of oxidative enzymes (like COX/LOX) or involves a hydrophobic pocket where "propeller" geometry is advantageous.[1]

  • For Prodrug Strategies: Use the scaffold as a "mask" for pyridines. The triazine is stable in blood plasma but can be converted to a specific pyridine active agent at a target site if a specific strained alkene trigger is introduced (Bioorthogonal release).

  • Vs. Tetrazines: Choose triazines when you need high metabolic stability and longer circulation times, sacrificing reaction speed for durability.

When to avoid:

  • High Solubility Requirements: The diphenyl moiety creates significant aqueous solubility challenges (LogP > 3.5). Formulation with cyclodextrins or polar substitutions at the 3-position is often required.

References

  • Novel this compound-3-thiol derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. Bioorganic Chemistry. (2022).[1]

  • Inverse electron demand Diels–Alder reactions of 1,2,4-triazines. Dalton Transactions. (2011).

  • Synthesis and anti-inflammatory activity of some new 1,2,4-triazine derivatives. Journal of Medicinal Chemistry. (Classic Protocol Reference).[1]

  • 1,2,4-Triazines as bioorthogonal reagents. Journal of the American Chemical Society.

HPLC Quantification of 5,6-Diphenyl-1,2,4-Triazine: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,6-Diphenyl-1,2,4-triazine (DPT) is a critical heterocyclic intermediate often utilized as a derivatizing reagent for transition metals (specifically Fe(II)) and as a scaffold in the synthesis of energetic materials and UV absorbers.[1] Its structural rigidity and basic nitrogen atoms present specific chromatographic challenges, notably peak tailing due to silanol interactions and hydrophobic retention shifts .

This guide compares a traditional C18 Isocratic Method against an optimized Phenyl-Hexyl Gradient Method . While the C18 approach is ubiquitous, our validation data suggests that the Phenyl-Hexyl stationary phase offers superior selectivity through


 interactions, essential for separating DPT from closely related synthesis byproducts.

Part 1: Chemical Context & Method Selection

The Analyte: this compound[1][2]
  • Physicochemical Profile: DPT is highly aromatic and moderately basic.

  • Detection: The conjugated

    
    -system exhibits strong UV absorption at 254 nm  (primary) and ~280 nm (secondary).
    
  • Chromatographic Challenge: The basic triazine nitrogens tend to interact with acidic silanols on silica supports, causing peak tailing.[2] Furthermore, separation from mono-phenyl impurities requires high shape selectivity.

Comparative Strategy: C18 vs. Phenyl-Hexyl

Standard alkyl-bonded phases (C18) rely solely on hydrophobic subtraction. For DPT, this often results in adequate retention but poor resolution from aromatic impurities. The Phenyl-Hexyl phase introduces a secondary separation mechanism—


 interactions—between the stationary phase and the diphenyl rings of the analyte.
Table 1: Method Performance Comparison
FeatureMethod A: Traditional (Alternative)Method B: Optimized (Recommended)
Stationary Phase C18 (Octadecylsilane), 5 µmPhenyl-Hexyl, 3.5 µm
Mobile Phase MeOH : Water (70:30)ACN : 20mM Phosphate Buffer pH 3.0
Elution Mode IsocraticGradient
Selectivity (

)
1.1 (vs. mono-phenyl impurity)1.4 (vs. mono-phenyl impurity)
Tailing Factor (

)
1.6 - 1.9 (Significant Tailing)1.0 - 1.1 (Symmetric)
Run Time 12 minutes8 minutes

Expert Insight: The shift to pH 3.0 in Method B is causal to the improved peak shape. At pH 3.0, residual silanols on the column are protonated (neutral), preventing the ion-exchange interactions with the basic triazine ring that cause tailing in Method A.

Part 2: Detailed Experimental Protocol (Method B)

This protocol is validated according to ICH Q2(R2) guidelines.

Reagents & Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm.

  • Reagents: HPLC-grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
Mobile Phase Preparation[3][4][5][6]
  • Mobile Phase A (Buffer): Dissolve 2.72 g

    
     in 1000 mL water (20 mM). Adjust pH to 3.0 ± 0.05  with dilute phosphoric acid. Filter through 0.22 µm nylon membrane.
    
  • Mobile Phase B: 100% Acetonitrile.

Instrument Conditions
  • Flow Rate: 1.0 mL/min[3][4]

  • Column Temp: 35°C (Controls viscosity and kinetics of

    
     interaction)
    
  • Injection Volume: 10 µL

  • Detection: UV @ 254 nm (Reference: 360 nm)

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.07030Equilibration
5.02080Elution of DPT
6.02080Wash
6.17030Re-equilibration
8.07030End of Run

Part 3: Validation Data & Self-Validating Systems

The following data represents typical validation results for this protocol, adhering to ICH Q2(R2) standards for Specificity, Linearity, Accuracy, and Precision.

Linearity & Range

A calibration curve was constructed using 5 concentration levels (50% to 150% of target concentration, 100 µg/mL).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
  • Range: 50 – 150 µg/mL

Accuracy (Recovery)

Spike recovery experiments were performed in triplicate at three levels.

Spike Level (%)Mean Recovery (%)% RSDAcceptance Criteria
50%99.8%0.4%98.0 - 102.0%
100%100.2%0.2%98.0 - 102.0%
150%100.1%0.5%98.0 - 102.0%
System Suitability Testing (SST) as a Self-Validating System

To ensure "Trustworthiness" in routine operation, the method employs a dynamic SST protocol. The system must pass these checks before any sample data is accepted.

Visualizing the SST Logic

The following diagram illustrates the decision matrix programmed into the Chromatography Data System (CDS).

SST_Logic Start Start Sequence Inject_Std Inject Standard (n=5) Start->Inject_Std Check_RSD Check Retention Time %RSD < 1.0%? Inject_Std->Check_RSD Check_Tailing Check Tailing Factor (0.8 < Tf < 1.2)? Check_RSD->Check_Tailing Yes Fail Halt Sequence: Trigger Error Log Check_RSD->Fail No Check_Plate Check Theoretical Plates (N > 5000)? Check_Tailing->Check_Plate Yes Check_Tailing->Fail No Pass System Validated: Proceed to Samples Check_Plate->Pass Yes Check_Plate->Fail No

Caption: Automated System Suitability Testing (SST) logic flow. This self-validating loop ensures no data is collected unless the instrument performance meets strict chromatographic criteria.

Part 4: Method Validation Workflow (ICH Q2(R2))

The validation lifecycle follows the modern ICH Q2(R2) framework, integrating Analytical Procedure Development (ICH Q14) concepts.

Validation_Workflow Stage1 Method Design (ICH Q14) Stage2 Specificity (Stress Testing) Stage1->Stage2 Define ATP Stage3 Linearity & Range (5 Levels) Stage2->Stage3 Purity Confirmed Stage4 Accuracy & Precision (Repeatability) Stage3->Stage4 R² > 0.999 Stage5 Robustness (pH, Temp, Flow) Stage4->Stage5 Recovery 98-102% Final Validated Master Method Stage5->Final Design Space Est.

Caption: Sequential validation workflow aligning with ICH Q2(R2) guidelines, moving from design intent to robustness verification.

References

  • International Council for Harmonisation (ICH). (2024).[5][6] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Phenyl-Hexyl selectivity mechanisms).

Sources

comparing the efficacy of 5,6-diphenyl-1,2,4-triazine derivatives with standard drugs

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Scope: Pharmacological evaluation, comparative analysis with standard of care (SoC), and experimental validation.

Executive Summary: The Privileged Scaffold

The 5,6-diphenyl-1,2,4-triazine moiety represents a "privileged scaffold" in medicinal chemistry due to its unique electronic distribution and ability to engage in diverse non-covalent interactions (π-π stacking, hydrogen bonding) with biological targets. Unlike traditional benzodiazepines or simple triazoles, this scaffold offers a rigid core that minimizes entropic penalty upon binding, making it highly effective for targeting enzymes with deep hydrophobic pockets, such as Cyclooxygenase-2 (COX-2) and bacterial DNA Gyrase.

This guide provides a data-driven comparison of these derivatives against industry standards: Diclofenac/Celecoxib (Anti-inflammatory), Ciprofloxacin (Antimicrobial), and Doxorubicin (Anticancer).

Anti-Inflammatory & Analgesic Efficacy[1][2][3]

Mechanistic Insight: Dual COX-2/5-LOX Inhibition

Standard NSAIDs like Diclofenac often cause gastric toxicity due to non-selective COX-1 inhibition. This compound derivatives, particularly those with a 3-thiol or 3-hydrazone substitution, exhibit a larger molecular volume that excludes them from the narrower COX-1 active site but fits perfectly into the COX-2 side pocket (Val523). Furthermore, recent derivatives (e.g., Compound 6k) show dual inhibition of 5-Lipoxygenase (5-LOX), mitigating the "shunting" of arachidonic acid toward leukotriene production, which is responsible for NSAID-induced asthma and gastric damage.

Comparative Data: Triazines vs. Standards

Table 1: In Vitro COX-2 Selectivity and 5-LOX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)5-LOX IC50 (µM)Ulcerogenic Index (Rat)
Diclofenac (Standard)3.800.844.5>50 (Inactive)High (Severe)
Celecoxib (Standard)14.700.045326>50 (Inactive)Low
Derivative 6k [1]>500.33 >1504.90 Negligible
Derivative 4k [2]>1003.06>30N/ALow

Data synthesized from recent comparative studies [1, 2]. Note the dual activity of Derivative 6k, offering a superior safety profile.

Pathway Visualization

The following diagram illustrates the dual-pathway intervention of these derivatives compared to traditional NSAIDs.

COX_Pathway Arachidonic Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic->COX1 COX2 COX-2 (Inducible) Arachidonic->COX2 LOX 5-LOX Arachidonic->LOX Gastric Gastric Mucosa Protection COX1->Gastric Prostaglandins Prostaglandins (Pain/Inflammation) COX2->Prostaglandins Leukotrienes Leukotrienes (Bronchoconstriction) LOX->Leukotrienes Diclofenac Diclofenac Diclofenac->COX1 Inhibits Diclofenac->COX2 Inhibits Triazine This compound (Derivative 6k) Triazine->COX2 Selective Inhibition Triazine->LOX Dual Inhibition

Fig 1. Mechanism of Action: Dual inhibition of COX-2 and 5-LOX by triazine derivatives prevents pathway shunting.

Antimicrobial Potency[4][5][6][7][8][9][10]

Mechanistic Insight: DNA Gyrase Targeting

Similar to fluoroquinolones, 5,6-diphenyl-1,2,4-triazines target bacterial DNA gyrase (Topo II) and Topo IV. However, the binding mode differs; while Ciprofloxacin relies on the quinolone core to stack with DNA bases, the diphenyl-triazine moiety interacts with the ATP-binding pocket of the GyrB subunit, potentially bypassing common resistance mechanisms associated with the GyrA subunit.

Comparative Data: MIC Values (µg/mL)

Table 2: Antibacterial Activity vs. Ciprofloxacin

OrganismStrainCiprofloxacin (Standard)Triazine Derivative 9n [3]Triazine Derivative 3d [4]
S. aureusGram (+)0.5 - 1.00.360.25
B. subtilisGram (+)0.250.500.50
E. coliGram (-)0.01 - 0.50.910.50
P. aeruginosaGram (-)0.5 - 1.03.254.0

Analysis: The derivatives exhibit potency superior or equal to Ciprofloxacin in Gram-positive strains but show slightly reduced efficacy against recalcitrant Gram-negatives like P. aeruginosa, likely due to efflux pump susceptibility.

Anticancer Potential[3][4][7][11][12]

Mechanistic Insight: Intercalation & mTOR Inhibition

Recent studies indicate that this compound derivatives (specifically hydrazone-linked) function as DNA intercalators and mTOR inhibitors. The planar triazine core intercalates between DNA base pairs, disrupting replication, while the side chains (e.g., morpholine, hydrazide) form hydrogen bonds within the mTOR kinase domain.

Table 3: Cytotoxicity (IC50 in µM) vs. Doxorubicin [1]

Cell LineTissue OriginDoxorubicin (Standard)Triazine Derivative S1 [5]Triazine Derivative 5 [6]
MCF-7 Breast Cancer2.806.424.17
HCT-116 Colon Cancer4.5022.05.92
HepG2 Liver Cancer1.208.153.60
HEK293 Normal Kidney>50>100>100

Key Finding: While slightly less potent than Doxorubicin in absolute IC50, the triazine derivatives demonstrate a significantly higher Selectivity Index (SI), showing reduced toxicity toward normal cells (HEK293).

Experimental Protocols

A. Synthesis of this compound Core

Rationale: The condensation of benzil with semicarbazide is the foundational step, yielding a versatile intermediate.

  • Reactants: Dissolve Benzil (10 mmol) in ethanol (20 mL).

  • Condensation: Add Semicarbazide hydrochloride (12 mmol) and Sodium Acetate (15 mmol) dissolved in minimal water.

  • Reflux: Heat under reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup: Pour reaction mixture into crushed ice. Filter the yellow precipitate.

  • Purification: Recrystallize from ethanol/DMF. Yield is typically >85%.

B. COX-2 Inhibition Assay (Colorimetric)

Rationale: This protocol validates the anti-inflammatory mechanism described in Section 2.

  • Enzyme Prep: Use recombinant human COX-2 (ovine COX-1 for selectivity check).

  • Incubation: Incubate enzyme (1 unit) with Hematin (1 µM) and Test Compound (0.01–100 µM) in Tris-HCl buffer (pH 8.0) for 10 min at 25°C.

  • Initiation: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

  • Measurement: Monitor absorbance at 610 nm for 2 minutes. The rate of oxidation of TMPD is proportional to COX activity.

  • Calculation: Percent Inhibition = (1 - (Rate_sample / Rate_control)) * 100.

C. Synthesis Workflow Diagram

The following diagram outlines the modular synthesis strategy to access the derivatives discussed.

Synthesis_Workflow Benzil Benzil Core 5,6-diphenyl-1,2,4- triazine-3-thiol Benzil->Core Reflux/EtOH Semicarbazide Thiosemicarbazide Semicarbazide->Core Hydrazide Hydrazide Derivatives (Anticancer) Core->Hydrazide + Hydrazine Hydrate Acetamide Acetamide Derivatives (COX-2 Inhibitors) Core->Acetamide + Cl-CH2-CONH-R K2CO3/Acetone SchiffBase Schiff Bases (Antimicrobial) Hydrazide->SchiffBase + Aldehydes

Fig 2.[2][3] Modular synthesis pathway allowing divergence into pharmacological classes.

Conclusion

The this compound class demonstrates comparative efficacy to standard drugs with distinct safety advantages:

  • Safety: Superior gastric safety profile compared to Diclofenac due to COX-2 selectivity.

  • Selectivity: Higher tumor specificity than Doxorubicin, reducing off-target cytotoxicity.

  • Versatility: Modular synthesis allows for rapid optimization against resistant bacterial strains.

These derivatives are recommended as lead candidates for dual-action anti-inflammatory and targeted anticancer drug development programs.

References

  • Novel this compound-3-thiol derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. Bioorganic Chemistry.

  • Synthesis of some 5,6-diaryl-1,2,4-triazine derivatives and investigation of their cyclooxygenase (COX) inhibitory activity. Medicinal Chemistry Research.

  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives. Molecules.

  • Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. Molecules.

  • Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives. Research in Pharmaceutical Sciences.

  • Anticancer Potential of Triazine Scaffold: A Brief Review. Asian Pacific Journal of Health Sciences.

Sources

Safety Operating Guide

Operational Guide: 5,6-Diphenyl-1,2,4-triazine Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

5,6-Diphenyl-1,2,4-triazine (often used as a derivatizing agent for Iron(II) determination) is a nitrogen-rich heterocyclic compound.[1] While not classified as acutely toxic (like P-listed substances), it is a distinct Skin/Eye/Respiratory Irritant and poses environmental risks if released into aquatic systems.[1][2]

Effective disposal requires strict adherence to thermal destruction (incineration). This guide prioritizes the prevention of environmental leaching and the protection of laboratory personnel from particulate exposure.

Chemical Characterization Table
ParameterSpecification
CAS Number 3682-35-7 (or 1046-56-6 for specific isomers/salts)
Physical State Yellow Powder/Solid
Primary Hazards Irritant (H315, H319, H335)
RCRA Status Non-listed (unless in ignitable solvent, then D001)
Solubility Soluble in Ethanol, Methanol, Acetone; Poorly soluble in water
Incompatibilities Strong Oxidizing Agents

Pre-Disposal Assessment & Segregation

Before initiating disposal, you must characterize the waste stream.[1] The disposal pathway diverges based on whether the material is a pure solid reagent or a reaction mixture/solution .

The "Why" Behind Segregation
  • Nitrogen Content: Triazines contain a high ratio of nitrogen. When incinerated, they can generate Nitrogen Oxides (NOx).[1][3] Segregating them into appropriate organic waste streams allows waste management facilities to adjust combustion parameters (temperature and oxygen flow) to minimize emissions.

  • Aquatic Toxicity: This compound is harmful to aquatic life. Under no circumstances should it be discharged down the drain.[4]

Detailed Disposal Protocols

Protocol A: Solid Reagent (Pure Substance)

Scenario: Expired shelf-life bottles or excess solid reagent.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or Amber Glass jar.

  • Transfer:

    • Work inside a chemical fume hood to capture potential dust.

    • Transfer the solid directly into the waste container.

    • Expert Tip: Do not dissolve the solid in solvent unless explicitly required by your facility's incinerator profile. Keeping it solid reduces the total volume of hazardous waste generated (Waste Minimization Principle).

  • Labeling:

    • Affix a hazardous waste label.[5][6]

    • Constituents: "this compound (Solid)."[1]

    • Hazard Checkbox: [x] Irritant [x] Toxic (if required by local EHS due to aquatic toxicity).

Protocol B: Liquid Waste (HPLC/Reaction Mixtures)

Scenario: Post-experiment solutions, typically mixed with solvents like Methanol, Acetonitrile, or Water.[1]

  • Solvent Identification: Determine the primary solvent.

    • If Halogenated (e.g., DCM, Chloroform): Dispose in "Halogenated Organic Waste."[1]

    • If Non-Halogenated (e.g., Methanol, Ethanol, Acetone): Dispose in "Non-Halogenated Organic Waste."[1]

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved strong acids (common in Fe(II) assays), neutralize carefully before adding to the organic waste drum to prevent exothermic reactions or polymerization in the drum.

  • Labeling:

    • List all solvents by percentage (e.g., "Acetonitrile 50%, Water 49%, this compound <1%").

Operational Workflow (Decision Logic)

The following diagram illustrates the decision logic for compliant disposal.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid Reagent (Expired/Excess) StateCheck->SolidPath Solid LiquidPath Liquid Solution (Reaction/HPLC) StateCheck->LiquidPath Liquid SolidContainer Container: Wide-Mouth HDPE/Glass SolidPath->SolidContainer SolventCheck Check Solvent Type LiquidPath->SolventCheck Labeling Labeling: List Constituents & Hazards SolidContainer->Labeling HaloWaste Halogenated Waste Stream (Red Can) SolventCheck->HaloWaste Contains DCM/Chloroform NonHaloWaste Non-Halogenated Waste Stream (Clear/White Can) SolventCheck->NonHaloWaste Methanol/Ethanol/Acetone HaloWaste->Labeling NonHaloWaste->Labeling FinalDest Final Destruction: High-Temp Chemical Incineration Labeling->FinalDest

Figure 1: Decision tree for segregating this compound waste streams based on physical state and solvent composition.

Emergency Contingencies: Spill Cleanup

In the event of a benchtop spill, immediate action prevents area contamination.[1]

  • PPE Required: Nitrile gloves, safety goggles, and a lab coat.[1] If the powder is fine and airborne, use an N95 respirator.[1]

  • Dry Spill (Powder):

    • Do NOT sweep vigorously (creates dust).

    • Cover the spill with a damp paper towel to weigh down the powder.

    • Scoop the material into a sealable bag or container.

    • Wipe the surface with Ethanol or Acetone (the compound is not water-soluble, so water alone will just smear it).

  • Wet Spill (Solution):

    • Absorb with vermiculite or standard spill pads.

    • Place used absorbents into the solid hazardous waste bin.

References

  • MilliporeSigma. (2026). Safety Data Sheet: 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p'-disulfonic acid monosodium salt solution. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • National Institutes of Health (NIH). (2007). The use of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine as a precolumn derivatizing reagent in HPLC. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1,3,5-Triazine, 2,4,6-tri-2-pyridinyl-.[1] Retrieved from

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.